

Spectroscopic Profile of 6-Phenyl-1-hexanol: A Technical Guide

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Compound of Interest

Compound Name: **6-Phenyl-1-hexanol**

Cat. No.: **B016827**

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This technical guide provides an in-depth overview of the spectroscopic data for **6-phenyl-1-hexanol**, a versatile organic compound with applications in various fields, including fragrance, materials science, and as a synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The spectroscopic data for **6-phenyl-1-hexanol** is summarized in the tables below, providing a clear and concise reference for its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of **6-phenyl-1-hexanol** exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration
Phenyl H (ortho, meta, para)	7.10 - 7.35	Multiplet	5H
Benzylic CH_2	2.61	Triplet	2H
CH_2 (adjacent to benzyllic)	1.63	Quintet	2H
CH_2	1.30 - 1.45	Multiplet	4H
CH_2 (adjacent to OH)	3.64	Triplet	2H
OH	Variable (typically 1.0-2.5)	Singlet (broad)	1H

^{13}C NMR (Carbon-13 NMR) Spectroscopic Data

The ^{13}C NMR spectrum provides information on the carbon framework of **6-phenyl-1-hexanol**.

Carbon Assignment	Chemical Shift (δ) ppm (Predicted)
Phenyl C (quaternary)	142.8
Phenyl C-H (ortho, meta)	128.4
Phenyl C-H (para)	125.7
Benzylic CH_2	35.9
CH_2	31.5
CH_2	29.2
CH_2	25.7
CH_2 (adjacent to OH)	62.9

Note: Predicted NMR data is based on computational models and typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of **6-phenyl-1-hexanol** reveals the presence of key functional groups through their characteristic vibrational frequencies. The data presented is based on the gas-phase IR spectrum available in the NIST/EPA Gas-Phase Infrared Database.[\[1\]](#)

Vibrational Mode	Absorption Peak (cm ⁻¹)	Intensity
O-H Stretch (Alcohol)	~3670	Strong, Broad
C-H Stretch (Aromatic)	~3020-3080	Medium
C-H Stretch (Aliphatic)	~2850-2950	Strong
C=C Stretch (Aromatic Ring)	~1605, 1495, 1455	Medium to Weak
C-O Stretch (Primary Alcohol)	~1055	Strong
C-H Bend (Aromatic)	~745, 695	Strong

Mass Spectrometry (MS)

The mass spectrum of **6-phenyl-1-hexanol**, obtained by electron ionization (EI), shows the molecular ion peak and characteristic fragmentation patterns. The data is sourced from the NIST Mass Spectrometry Data Center.[\[2\]](#)

m/z	Relative Intensity (%)	Assignment (Proposed)
178	~15	[M] ⁺ (Molecular Ion)
104	~85	[C ₈ H ₈] ⁺
92	~60	[C ₇ H ₈] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion) - Base Peak
77	~25	[C ₆ H ₅] ⁺ (Phenyl cation)
65	~20	[C ₅ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **6-phenyl-1-hexanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (^1H and ^{13}C NMR):

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024 or higher, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

- Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking to identify the chemical shifts in both ^1H and ^{13}C NMR spectra.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of neat **6-phenyl-1-hexanol** directly onto the ATR crystal.
- Ensure the crystal is clean before and after the measurement.

Data Acquisition (FTIR):

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
 - Scan range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample measurement.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
- Identify and label the major absorption peaks.

Mass Spectrometry

Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds like **6-phenyl-1-hexanol**.
- Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

Data Acquisition:

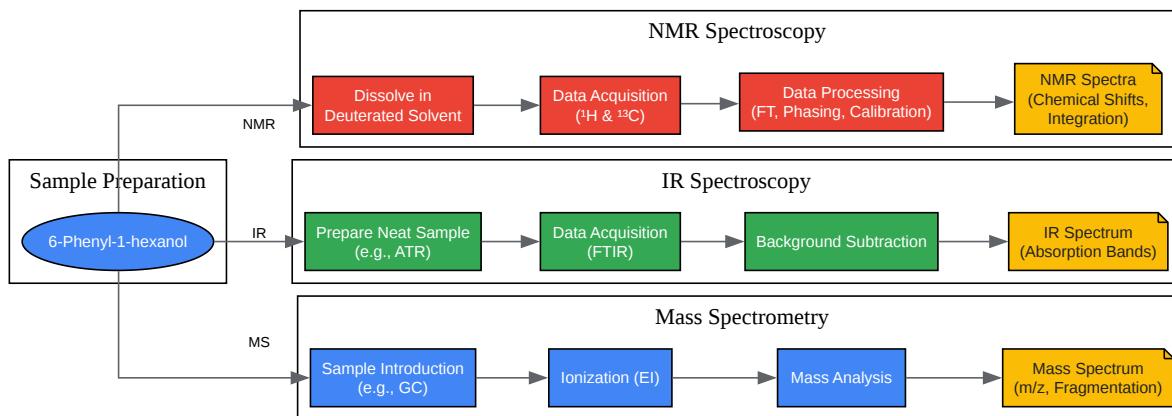
- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
- Parameters:
 - Mass range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
 - The instrument will separate the ions based on their mass-to-charge ratio (m/z).

Data Processing:

- The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **6-phenyl-1-hexanol**.



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Caption: General workflow for spectroscopic analysis of **6-phenyl-1-hexanol**.

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References

- 1. 6-Phenyl-n-hexanol [webbook.nist.gov]
- 2. 6-Phenyl-n-hexanol [webbook.nist.gov]
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